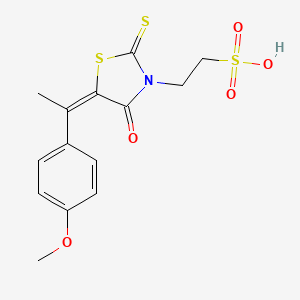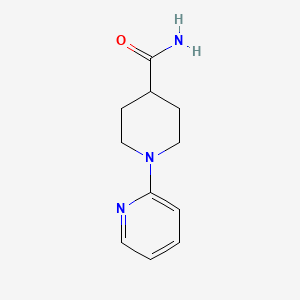
(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Dimethylamino)-1-pyridin-4-ylbut-2-en-1-one, also known as DMAPB, is an organic compound that has a variety of applications in scientific research. It is a colorless solid with a pyridine-like odor and is soluble in various organic solvents. DMAPB is a versatile reagent used in organic synthesis and has a wide range of applications in the laboratory, including in the synthesis of biologically active compounds, such as pharmaceuticals, agrochemicals, and biocatalysts. DMAPB has been used in a variety of scientific research studies, including studies of the mechanisms of action of drugs and their effects on the human body.
Applications De Recherche Scientifique
Biological and Medicinal Importance
Pyridine derivatives, including "(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one", have shown a wide range of biological activities, making them crucial in medicinal chemistry. These compounds are known for their antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer activities. Their versatility is attributed to the pyridine moiety, which is a common scaffold in many pharmaceuticals. The medicinal importance of pyridine derivatives stems from their ability to interact with various biological targets, leading to diverse therapeutic effects (Abu-Taweel et al., 2022).
Chemosensing Applications
In addition to their biological significance, pyridine derivatives are also employed in chemosensing applications. Their ability to bind selectively to ions and molecules makes them effective chemosensors for detecting various species in environmental, agricultural, and biological samples. This capability is particularly important for monitoring pollutants, detecting nutrients, and understanding biological processes at the molecular level (Abu-Taweel et al., 2022).
Agrochemical Applications
The structure of "(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one" and its analogs is beneficial in the development of agrochemicals. Pyridine-based compounds serve as active ingredients in pesticides, including fungicides, insecticides, and herbicides. Their effectiveness is attributed to their ability to interfere with the biological processes of pests, thereby protecting crops and enhancing agricultural productivity (Guan et al., 2016).
Catalysis and Organic Synthesis
Pyridine derivatives are integral in catalysis, facilitating various chemical reactions. They are involved in asymmetric catalysis, metal complex formation, and serve as ligands in catalytic systems. These applications are crucial for synthesizing new compounds and materials, highlighting the versatility of pyridine-based molecules in both academic and industrial chemistry (Li et al., 2019).
Mécanisme D'action
Mode of Action
It is part of the 8-hydroxyquinolines (8hqs) family, which are known to bind to metal ions .
Biochemical Pathways
8hqs, which this compound is a part of, have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, alzheimer’s disease, and cancer . The specific pathways affected by this compound and their downstream effects need further investigation.
Result of Action
It is known that 8hqs can cause cellular accumulation of copper and zinc ions . The specific effects of this compound on cellular and molecular levels need further investigation.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-4-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-4-6-12-7-5-10/h4-8H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERHIRHODWYXGV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=NC=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=NC=C1)/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-1-(4-pyridinyl)-2-buten-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(2-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2805967.png)

![Tert-butyl N-[(2-tert-butyloxiran-2-yl)methyl]-N-methylcarbamate](/img/structure/B2805971.png)







![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-naphthamide](/img/structure/B2805984.png)
![N-{1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-ylidene}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2805987.png)
![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2805988.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2805989.png)